3-((2R)Pyrrolidin-2-yl)phenylamine
Overview
Description
3-((2R)Pyrrolidin-2-yl)phenylamine is a compound that features a pyrrolidine ring attached to a phenylamine group. Pyrrolidine is a five-membered nitrogen-containing heterocycle, which is widely used in medicinal chemistry due to its ability to enhance the pharmacological properties of compounds. The presence of the pyrrolidine ring in this compound contributes to its unique chemical and biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((2R)Pyrrolidin-2-yl)phenylamine typically involves the construction of the pyrrolidine ring followed by its functionalization. One common method is the reaction of aromatic aldehydes with 3-chloropropylamine to form the pyrrolidine ring . The reaction conditions often include the use of a strong base to facilitate the cyclization process.
Industrial Production Methods
Industrial production of pyrrolidine derivatives, including this compound, often involves the reaction of 1,4-butanediol with ammonia in the presence of a cobalt- and nickel oxide catalyst supported on alumina . This reaction is carried out at high temperatures (165–200°C) and pressures (17–21 MPa) in a continuous tube reactor .
Chemical Reactions Analysis
Types of Reactions
3-((2R)Pyrrolidin-2-yl)phenylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like nitric acid for nitration .
Major Products
The major products formed from these reactions include N-oxides, amine derivatives, and substituted aromatic compounds .
Scientific Research Applications
3-((2R)Pyrrolidin-2-yl)phenylamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound is used in the production of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-((2R)Pyrrolidin-2-yl)phenylamine involves its interaction with specific molecular targets and pathways. The pyrrolidine ring enhances the compound’s ability to bind to enantioselective proteins, leading to different biological profiles . The compound’s effects are mediated through its interaction with various receptors and enzymes, influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrrole: An aromatic compound with a similar nitrogen-containing ring structure.
Pyrrolizidine: Contains two fused pyrrolidine rings and exhibits different biological activities.
Pyrrolidinone: A lactam derivative of pyrrolidine with distinct pharmacological properties.
Uniqueness
3-((2R)Pyrrolidin-2-yl)phenylamine is unique due to its specific stereochemistry and the presence of both the pyrrolidine ring and the phenylamine group. This combination enhances its pharmacological potential and allows for diverse chemical modifications .
Properties
IUPAC Name |
3-[(2R)-pyrrolidin-2-yl]aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c11-9-4-1-3-8(7-9)10-5-2-6-12-10/h1,3-4,7,10,12H,2,5-6,11H2/t10-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKPITLYHSOXPTM-SNVBAGLBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC(=CC=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC1)C2=CC(=CC=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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